Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate
Description
Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a methoxyethoxy group attached to a prop-2-enoate backbone
Properties
CAS No. |
62004-93-7 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate |
InChI |
InChI=1S/C13H16O5/c1-16-7-8-17-12(9-14)13(15)18-10-11-5-3-2-4-6-11/h2-6,9,14H,7-8,10H2,1H3 |
InChI Key |
GRYMKUXDIOUTLG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate typically involves the esterification of 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzyl 3-oxo-2-(2-methoxyethoxy)prop-2-enoate.
Reduction: Benzyl 3-hydroxy-2-(2-methoxyethoxy)propan-1-ol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate involves its interaction with various molecular targets. The hydroxy and methoxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can interact with hydrophobic pockets in proteins, potentially altering their function. The compound’s reactivity allows it to participate in various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxy-2-methoxyprop-2-enoate: Similar structure but lacks the methoxyethoxy group.
Benzyl 3-hydroxy-2,2-dimethylpropanoate: Contains a dimethyl group instead of the methoxyethoxy group.
Benzyl 3-oxo-2-(2-methoxyethoxy)prop-2-enoate: Oxidized form of the compound.
Uniqueness
Benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate is unique due to the presence of both hydroxy and methoxyethoxy groups, which confer distinct reactivity and potential for hydrogen bonding. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
